molecular formula C16H19N5O3S B12152288 Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]ace tate

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]ace tate

Cat. No.: B12152288
M. Wt: 361.4 g/mol
InChI Key: XNNMYVFGQBQEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a triazole ring, a pyridyl group, and an allyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a compound of significant interest due to its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is characterized by the presence of a triazole ring and a pyridine moiety, which are known to impart various biological properties. The compound's structure can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-bromoacetate with 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol under specific conditions to yield the target molecule. This method has been documented in various studies focusing on the synthesis of triazole derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Compound Target Organism MIC (µg/mL)
Triazole Derivative AE. coli25
Triazole Derivative BS. aureus30

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .

Cell Line IC50 (µM)
HCT-1166.2
T47D27.3

Enzyme Inhibition

Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has been investigated for its ability to inhibit various enzymes associated with disease processes. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. The IC50 values reported for related compounds range from 40 to 100 µM .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogenic bacteria. The results indicated that compounds with higher lipophilicity tended to exhibit stronger antibacterial activity. Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate was among those tested and showed promising results against Gram-positive bacteria .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the anticancer properties of triazole derivatives. The researchers found that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress leading to apoptosis .

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C16H19N5O3S/c1-3-9-21-15(12-7-5-6-8-17-12)19-20-16(21)25-11-13(22)18-10-14(23)24-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,18,22)

InChI Key

XNNMYVFGQBQEIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.